3-(2-Benzimidazolyl)benzamidoxime: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Pharmacological Potential
3-(2-Benzimidazolyl)benzamidoxime: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Pharmacological Potential
Executive Summary & Chemical Identity
In contemporary medicinal chemistry, the strategic fusion of privileged scaffolds is a fundamental approach to discovering highly efficacious therapeutics. 3-(2-Benzimidazolyl)benzamidoxime (CAS: 1217885-87-4) represents a sophisticated bifunctional molecule that merges a benzimidazole core with a benzamidoxime moiety [1].
The benzimidazole ring is a ubiquitous pharmacophore known for its ability to engage in hydrogen bonding and π−π stacking within various enzyme active sites, notably Dipeptidyl Peptidase IV (DPP-IV)[2]. Conversely, the amidoxime group serves a dual purpose: it acts as a nitric oxide (NO) donor under oxidative stress and functions as a highly effective prodrug strategy to mask the extreme basicity of amidines, thereby drastically improving oral bioavailability[3]. This technical whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, biological activation pathways, and laboratory protocols associated with this compound.
Structural Chemistry & Physicochemical Properties
The molecular architecture of 3-(2-Benzimidazolyl)benzamidoxime allows it to act as both a hydrogen bond donor and acceptor. The unprotonated nature of the amidoxime group at physiological pH (unlike its amidine counterpart) facilitates passive diffusion across the gastrointestinal epithelium.
Table 1: Physicochemical and Safety Profile of 3-(2-Benzimidazolyl)benzamidoxime
| Property | Value / Specification |
| CAS Number | 1217885-87-4 |
| Molecular Formula | C₁₄H₁₂N₄O |
| Molecular Weight | 252.27 g/mol |
| Purity Specification | ≥ 95% |
| Physical Form (at 20°C) | Solid |
| Solubility | Soluble in DMSO, DMF, and hot Ethanol |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
| Storage Conditions | Store tightly closed in a cool, dry place |
Data sourced from standardized chemical safety and property repositories [1].
Synthetic Pathways & Mechanistic Insights
The synthesis of 3-(2-Benzimidazolyl)benzamidoxime requires a controlled, two-step sequence. The causality behind the reagent selection is rooted in the electronic properties of the intermediates.
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Oxidative Condensation: The reaction begins with the condensation of o-phenylenediamine and 3-cyanobenzaldehyde. Initially, a Schiff base is formed, which undergoes intramolecular cyclization to yield a benzimidazoline intermediate. Because this intermediate is non-aromatic, an oxidant (such as sodium metabisulfite, Na₂S₂O₅) is introduced to drive the oxidative aromatization, yielding the stable 2-(3-cyanophenyl)benzimidazole. Dimethylformamide (DMF) is utilized as the solvent due to its high boiling point and excellent solubilizing capacity for both the polar diamine and the aldehyde.
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Amidoximation: The cyano group is highly electrophilic. By reacting the intermediate with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine), the base deprotonates the hydrochloride salt to liberate free, nucleophilic hydroxylamine. This nucleophile attacks the nitrile carbon, followed by a proton transfer, to successfully form the amidoxime.
Synthetic workflow for 3-(2-Benzimidazolyl)benzamidoxime.
Pharmacological Potential & Biological Activity
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Benzimidazole derivatives have been extensively validated as non-covalent inhibitors of DPP-IV, a primary target in the management of type 2 diabetes mellitus [2]. The benzimidazole scaffold anchors the molecule within the S1 pocket of the DPP-IV active site through robust π−π stacking interactions with aromatic residues (e.g., Tyr662, Tyr666), while the amidoxime tail can extend into the S2 pocket to establish critical hydrogen bonds with Glu205 and Glu206.
The Prodrug Principle: mARC-Mediated Activation
Amidines are highly basic ( pKa≈11−12 ) and remain permanently protonated in the gastrointestinal tract, leading to notoriously poor oral bioavailability. The amidoxime modification lowers the basicity, creating a neutral prodrug that readily crosses lipid bilayers.
Once absorbed, the amidoxime is enzymatically reduced back to the active amidine. This N-O bond cleavage is catalyzed by the mitochondrial amidoxime reducing component (mARC) , a molybdenum-dependent enzyme [3]. The reduction is an electron-transport cascade where NADH donates electrons to cytochrome b5 reductase (Cyb5R3), which passes them to cytochrome b5 (Cyb5), and ultimately to mARC to execute the substrate reduction.
Bioreduction pathway of benzamidoxime prodrugs to active benzamidines.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.
Protocol 1: Synthesis of 3-(2-Benzimidazolyl)benzamidoxime
Objective: Synthesize the target compound with ≥ 95% purity.
Step 1: Preparation of 2-(3-Cyanophenyl)benzimidazole
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Reaction Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol) and 3-cyanobenzaldehyde (10 mmol) in 30 mL of anhydrous DMF.
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Oxidation: Add sodium metabisulfite (Na₂S₂O₅, 12 mmol) to the solution. Stir the mixture at 100°C under a nitrogen atmosphere for 4 hours.
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In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) eluent. The disappearance of the aldehyde spot (visualized via UV at 254 nm) confirms reaction completion.
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Workup: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. Filter the resulting precipitate, wash with water, and dry under a vacuum to yield the intermediate.
Step 2: Amidoximation
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Reaction Setup: Suspend the intermediate (5 mmol) in 25 mL of absolute ethanol. Add hydroxylamine hydrochloride (15 mmol) and triethylamine (15 mmol).
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Reflux: Heat the mixture to reflux (approx. 78°C) for 12 hours.
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In-Process Validation: Use TLC (Dichloromethane:Methanol, 9:1) to verify the consumption of the nitrile intermediate.
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Purification: Concentrate the solvent under reduced pressure. Resuspend the residue in water to remove water-soluble salts, filter the solid, and recrystallize from hot ethanol to obtain pure 3-(2-Benzimidazolyl)benzamidoxime.
Protocol 2: In Vitro mARC-Mediated Prodrug Reduction Assay
Objective: Quantify the bioreduction of the amidoxime prodrug to its active amidine using hepatic microsomes.
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Assay Matrix Preparation: In a 1.5 mL Eppendorf tube, prepare a 200 μ L reaction mixture containing 100 mM potassium phosphate buffer (pH 6.0), 1 mM NADH (electron donor), and 0.5 mg/mL human liver mitochondria (source of mARC, Cyb5, and Cyb5R3).
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Substrate Addition: Initiate the reaction by adding 3-(2-Benzimidazolyl)benzamidoxime (final concentration: 100 μ M, dissolved in 1% DMSO).
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Incubation: Incubate the mixture at 37°C in a shaking water bath for 60 minutes.
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Quenching (Self-Validation): Stop the enzymatic reaction by adding 200 μ L of ice-cold acetonitrile containing an internal standard (e.g., phenacetin). The immediate precipitation of proteins visually validates the quench.
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Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 minutes. Extract the supernatant and analyze via HPLC-UV (detecting at 254 nm) to quantify the formation of 3-(2-Benzimidazolyl)benzamidine against a standard calibration curve.
Safety, Handling, & Toxicity
As with all bioactive synthetic intermediates, strict adherence to safety protocols is mandatory. 3-(2-Benzimidazolyl)benzamidoxime is classified under GHS as an acute oral toxicant (H302) and an irritant to the skin, eyes, and respiratory tract (H315, H319, H335).
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Engineering Controls: All synthetic and weighing procedures must be conducted within a certified chemical fume hood.
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PPE: Nitrile gloves, safety goggles, and a standard laboratory coat are required. If aerosolization is a risk, a particulate respirator (N95 or equivalent) should be utilized.
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Disposal: Halogen-free organic waste protocols apply. Do not discharge into environmental aqueous systems.
References
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Wallace, M. B., Feng, J., Zhang, Z., Skene, R. J., Shi, L., Caster, C. L., Kassel, D. B., Xu, R., & Gwaltney, S. L. (2008). Structure-based design and synthesis of benzimidazole derivatives as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2362-2367. Retrieved from[Link]
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Struwe, M. A., Scheidig, A. J., & Clement, B. (2023). The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry, 299(11), 105306. Retrieved from[Link]
